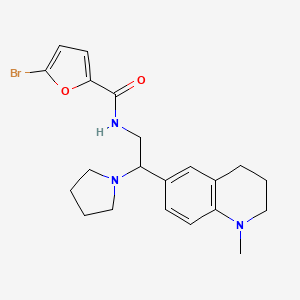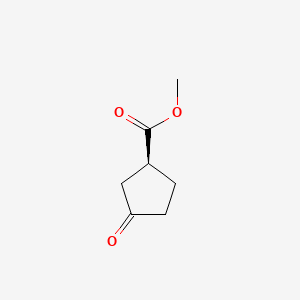
Ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
EPCC exerts its biological effects through the inhibition of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and nicotinic acetylcholine receptors (nAChRs). This inhibition leads to a reduction in inflammation, oxidative stress, and neuronal damage, resulting in its neuroprotective effects.
Biochemical and Physiological Effects:
EPCC has been shown to exhibit significant biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and neuronal damage. It has also been shown to improve cognitive function and memory retention in animal models, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using EPCC in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using EPCC is its relatively high cost, which may limit its use in some research laboratories.
将来の方向性
There are several future directions for research on EPCC, including the development of new drugs for the treatment of neurodegenerative diseases, the investigation of its potential applications in cancer therapy, and the exploration of its effects on other physiological systems in the body. Additionally, further studies are needed to elucidate the precise mechanism of action of EPCC and to optimize its synthesis method to reduce its cost and increase its accessibility for research laboratories.
Conclusion:
In conclusion, EPCC is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EPCC is needed to fully realize its potential for the development of new drugs and therapies.
合成法
EPCC can be synthesized through a multi-step process involving the reaction of piperidine-4-carboxylic acid, ethyl 2-oxo-4-phenylbutanoate, and acetic anhydride in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure EPCC. This synthesis method has been widely used in research laboratories to produce EPCC for various applications.
科学的研究の応用
EPCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-15(20)18-11-8-13(9-12-18)16(21)19-10-6-5-7-14(19)17(22)23-4-2/h3,13-14H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXIPZYOHLJWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether](/img/structure/B2568526.png)
![3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2568528.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)
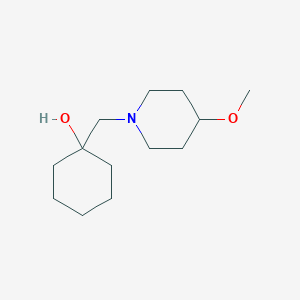
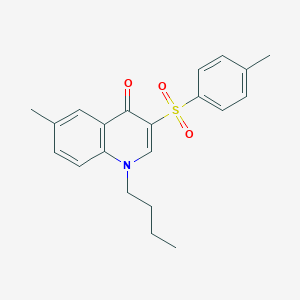
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568538.png)
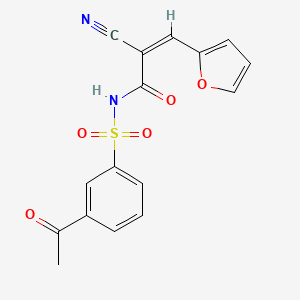
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2568540.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2568541.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568544.png)

